![molecular formula C16H18ClN3O B14541432 N-[(2-Anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide CAS No. 61946-35-8](/img/structure/B14541432.png)
N-[(2-Anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide is a chemical compound that belongs to the class of organic compounds known as benzamides. This compound is characterized by the presence of a carboxamido substituent attached to a benzene ring. It has a molecular formula of C16H18ClN3O and a molecular weight of 303.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide typically involves the reaction of 2-chloro-N-ethylacetamide with 2-anilinopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia or thiourea can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amides with different nucleophiles.
Scientific Research Applications
N-[(2-Anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[(2-Anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Similar in structure but with different substituents and biological activities.
N-(2,4-Dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine: Another related compound with distinct pharmacological properties.
Uniqueness
N-[(2-Anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide is unique due to its specific molecular structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61946-35-8 |
|---|---|
Molecular Formula |
C16H18ClN3O |
Molecular Weight |
303.78 g/mol |
IUPAC Name |
N-[(2-anilinopyridin-3-yl)methyl]-2-chloro-N-ethylacetamide |
InChI |
InChI=1S/C16H18ClN3O/c1-2-20(15(21)11-17)12-13-7-6-10-18-16(13)19-14-8-4-3-5-9-14/h3-10H,2,11-12H2,1H3,(H,18,19) |
InChI Key |
HQRZKHZBHZQMPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=C(N=CC=C1)NC2=CC=CC=C2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Penta-2,3-diene-2-sulfonyl)methyl]benzene](/img/structure/B14541361.png)
![N-[2,5-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14541364.png)
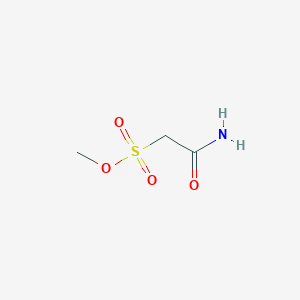
![Indeno[2,1-b]pyran, 2-(4-bromophenyl)-4,9-dihydro-4-phenyl-](/img/structure/B14541366.png)
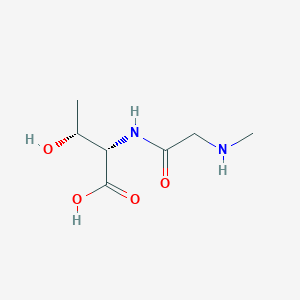
![3-[(3-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14541376.png)
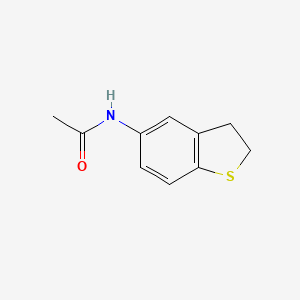
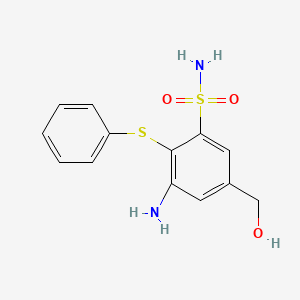
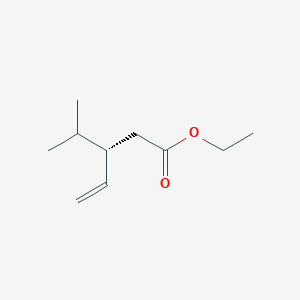
![4,5-Diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene](/img/structure/B14541417.png)


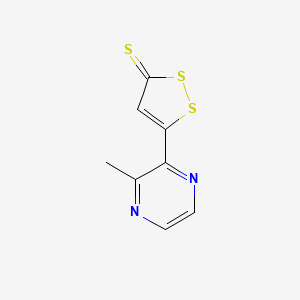
![1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}naphthalene](/img/structure/B14541446.png)
